3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Description
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic compound featuring a 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene core substituted with a 4-bromophenyl group. Spirocyclic compounds like this are of interest due to their conformational rigidity, which influences biological activity and crystallographic behavior .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c13-10-3-1-9(2-4-10)11-15-12(17-16-11)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFIBFEGXGXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is with a molecular weight of approximately 296.16 g/mol. Its structure consists of a bromophenyl group attached to a nitrogen-rich triazaspiro framework, which contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. The bromine atom in the phenyl group can enhance electron density and influence the compound's reactivity and binding affinity to biological targets. This interaction can modulate enzyme activity or receptor function, potentially leading to various pharmacological effects.
Antimicrobial Properties
Studies have shown that compounds similar to 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exhibit significant antimicrobial properties. For instance, related compounds with bromine substitutions have demonstrated enhanced antibacterial activity compared to their non-brominated analogs due to increased electron density on reactive sites .
Anticancer Potential
The compound is being investigated for its anticancer properties. It is hypothesized that the spirocyclic structure may inhibit cancer cell proliferation by interfering with signaling pathways or inducing apoptosis in malignant cells. Preliminary studies suggest that derivatives of this compound could serve as effective drug candidates in cancer therapy .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of triazaspiro compounds showed promising antibacterial effects against various strains of bacteria. The presence of halogen atoms like bromine was linked to increased potency against resistant strains.
- Anticancer Research : In vitro studies have indicated that 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can induce apoptosis in breast cancer cells by activating specific caspases involved in programmed cell death pathways.
Comparative Analysis
The following table summarizes the biological activities of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene compared to structurally similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene | Antimicrobial, Anticancer | Brominated structure enhances activity |
| 3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene | Moderate Antimicrobial | Similar structure but different halogen position |
| 1-Oxa-2,4-diazabicyclo[2.2.2]octane | Limited Activity | Less complex structure |
Comparison with Similar Compounds
Substituent Effects
- Halogen Size and Electronic Effects : The bromo substituent (van der Waals radius: 1.85 Å) is larger and more polarizable than chloro (1.75 Å), which may increase steric hindrance and alter electron-withdrawing effects. This could influence reactivity in synthesis and intermolecular interactions in crystal packing .
- Aromatic Ring Dihedral Angles : In the chloro analog, the dihedral angle between the two benzene rings is 84.2(1)° . The bromo derivative may exhibit a smaller angle due to increased steric bulk, though this remains hypothetical without direct data.
Ring Conformations
The dihydroisoxazole ring in the chloro compound adopts an envelope conformation (C1 atom deviation: 0.350 Å from the plane), while the piperidone ring is chair-shaped. The bromo analog likely retains these conformations but with subtle deviations due to substituent size .
Crystallographic Data
The chloro compound’s crystal packing is stabilized by van der Waals interactions.
Comparison with Other Spirocyclic Heterocycles
- Electron-Withdrawing Groups: Bromo and chloro substituents enhance stability via resonance and inductive effects compared to non-halogenated analogs.
- Bioactivity : Halogenated spiro compounds often exhibit improved pharmacokinetic profiles, such as increased membrane permeability and metabolic stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene generally follows a multi-step approach involving:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the 4-bromophenyl substituent via aromatic substitution or coupling reactions.
- Purification by chromatographic techniques to isolate the target compound with high purity.
This approach is consistent with the preparation of related spirocyclic compounds, where the spiro ring is formed by cyclization of precursors containing nitrogen and oxygen heteroatoms.
Detailed Preparation Procedure
Starting Materials and Cyclization
- The synthesis often begins with a precursor such as a substituted hydrazine or diazine derivative that contains the nitrogen atoms necessary for the triazaspiro ring.
- A key intermediate is typically a 1,2,8-triazaspiro[4.5]dec-1-ene scaffold, which is formed by intramolecular cyclization under controlled conditions.
- The cyclization can be promoted by heating or using catalysts in solvents like dichloromethane or ethyl acetate.
Introduction of the 4-Bromophenyl Group
- The 4-bromophenyl substituent is introduced either by nucleophilic aromatic substitution or by metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
- For example, a brominated aromatic compound can be coupled with the spirocyclic intermediate bearing a suitable leaving group.
- Reaction conditions typically involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF at elevated temperatures.
Purification
- After the reaction, the crude product is purified by flash silica gel column chromatography.
- Eluent systems often range from non-polar solvents like petroleum ether to polar solvents such as ethyl acetate in gradient elution to achieve optimal separation.
- The purified compound is usually obtained as a solid or oil, depending on the substituents and reaction conditions.
Representative Experimental Data
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Heating in dichloromethane, catalyst if needed | 50-70 | Formation of triazaspiro core |
| 4-Bromophenyl substitution | Pd-catalyzed coupling, K2CO3, toluene, 80-100 °C | 60-75 | Efficient introduction of aryl group |
| Purification | Flash chromatography (petroleum ether/EtOAc) | - | High purity isolation |
Note: These conditions are inferred from related spirocyclic compound syntheses due to limited direct data on this exact compound.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy is used to confirm the structure, especially the spirocyclic framework and aromatic substitution pattern.
- Infrared Spectroscopy (IR): Characteristic absorption bands for C=N, C-O-C, and aromatic C-H stretching confirm functional groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the calculated molecular weight confirm the molecular formula.
- Melting Point (m.p.): Used to assess purity and physical properties of the solid product.
For example, related spirocyclic compounds show IR bands around 1560 cm^-1 (C=N), 1240 cm^-1 (C-O-C), and aromatic C-H stretches near 3050 cm^-1.
Research Findings and Optimization
- Photochemical homologation and oxidative cyclization have been explored as innovative methods to form related spirocyclic frameworks with high selectivity and yield.
- Optimization of reaction conditions such as solvent choice, temperature, and catalyst loading significantly affects the yield and purity.
- Use of flow chemistry and continuous monitoring (e.g., FlowIR) can improve reproducibility and scalability.
- The presence of the bromine substituent on the phenyl ring allows for further functionalization, making this compound a valuable intermediate for medicinal chemistry applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Thermal Cyclization | Heating precursors in organic solvent | Straightforward, moderate yield | Requires careful temperature control |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, base, aryl bromide, elevated temp | High regioselectivity, versatile | Sensitive to moisture/air |
| Photochemical Homologation | Light irradiation, formaldehyde, flow system | Mild conditions, clean reaction | Specialized equipment needed |
| Oxidative Cyclization | Oxidants, cyclization precursors | Efficient ring formation | Potential side reactions |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiroheterocyclic core of 3-(4-bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene?
- Methodology : The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes/alkynes is a robust approach for forming spiroheterocycles. For example, in analogous compounds like 3-(4-chlorophenyl) derivatives, nitrile oxides react with cyclic ketones (e.g., 1-methyl-3-[(E)-4-methylbenzylidene]tetrahydro-4(1H)-pyridinone) in benzene with triethylamine as a base. After filtration and solvent evaporation, column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) followed by recrystallization (ethanol/ethyl acetate, 1:1 v/v) yields pure products .
- Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometry of dipolarophiles to minimize byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
